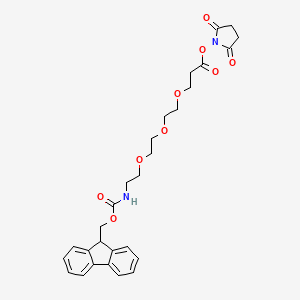

Fmoc-PEG3-NHS ester

Vue d'ensemble

Description

Fmoc-PEG3-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

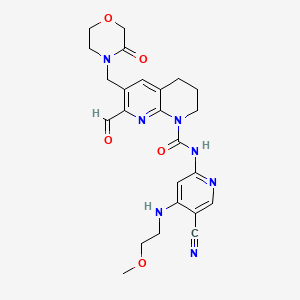

The synthesis of Fmoc-PEG3-NHS ester involves the use of an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular formula of Fmoc-PEG3-NHS ester is C28H32N2O9 . It has a molecular weight of 540.6 g/mol . The structure contains an Fmoc-protected amine and an NHS ester .Chemical Reactions Analysis

The Fmoc group in Fmoc-PEG3-NHS ester can be deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations . The NHS ester can react with primary amines (-NH2) to form amide bonds .Physical And Chemical Properties Analysis

Fmoc-PEG3-NHS ester has a molecular weight of 540.6 g/mol . It has a molecular formula of C28H32N2O9 . The compound is hydrophilic due to the PEG spacer, which increases its solubility in aqueous media .Applications De Recherche Scientifique

Bioengineering and Cell Culture

Enzyme-Initiated Hydrogel Formation : Fmoc-tyrosine hydrogels, formed by enzymatic dephosphorylation, can have controlled mechanical properties useful for three-dimensional cell culture. This process, using fluorenylmethoxycarbonyl (Fmoc) as a key component, demonstrates the tuneability of such gel systems for potential biomedical applications (Thornton et al., 2009).

Hybrid Polyurethane Hydrogels for Wound Healing : Fmoc-FF peptide hybrid polyurethane hydrogels, utilizing a peptide/drug directed self-assembly approach, have shown promise in enhancing cutaneous wound healing. These hydrogels demonstrate high drug loading capacity and mechanical properties akin to natural soft tissues, which is vital for tissue-engineering scaffolds (Zhang et al., 2019).

Nanomedicine and Drug Delivery

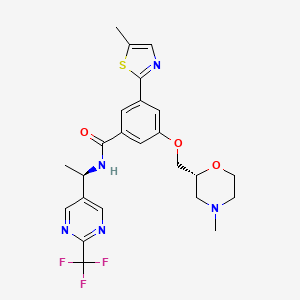

Nanocarriers for Cancer Therapy : Fmoc has been used to improve drug loading capacity and formulation stability in nanocarriers. For instance, Fmoc-incorporated PEG-derivatives have been used to create effective delivery systems for anticancer agents like doxorubicin and paclitaxel, showing improved antitumor activity and enhanced drug delivery to tumor sites (Zhang et al., 2014); (Chen et al., 2016).

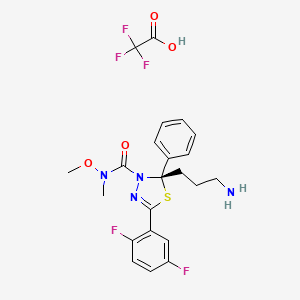

Reversible Pegylation in Hypotensive Agents : Fmoc groups have been used in the development of reversible pegylated prodrugs, like PEG-Fmoc-ANP, which demonstrates a prolonged blood pressure-lowering effect, making it a potential candidate for antihypertensive drugs (Nesher et al., 2008).

Analytical Chemistry

Quantitative Analysis of Amino Acids : Fmoc derivatives have been used for the pre-column derivatization of amino acids in conifer extracts for high-performance liquid chromatography analysis. This method demonstrates the suitability of Fmoc for analyzing amino acids in small sample sizes, crucial in biochemical studies (Näsholm et al., 1987).

On-Column Ligand Synthesis and Affinity Capillary Electrophoresis : Fmoc-amino acid derivatives have been employed in affinity capillary electrophoresis to determine binding constants of antibiotics to ligands. This application demonstrates the versatility of Fmoc in biochemical analysis and drug development (Azad et al., 2004).

Safety And Hazards

The safety data sheet for Fmoc-PEG3-NHS ester suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

The Fmoc-PEG3-NHS ester has potential for use in various research applications due to its ability to increase solubility in aqueous media and its reactivity with primary amines . It can be used for further conjugations after the Fmoc group is deprotected under basic conditions . This makes it a valuable tool in the field of drug delivery and bioconjugation .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYBRMLPVIWJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-PEG3-NHS ester | |

Retrosynthesis Analysis

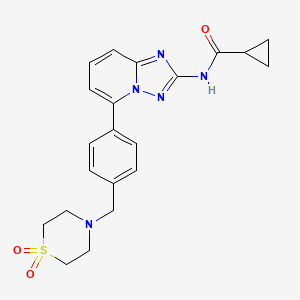

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

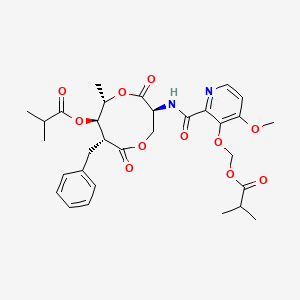

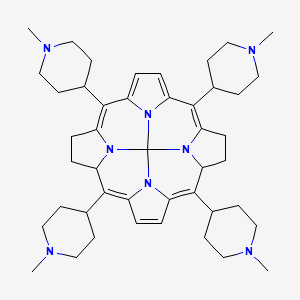

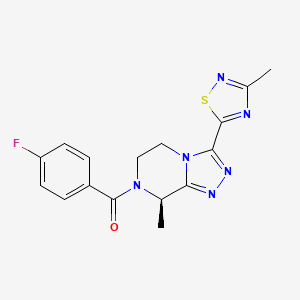

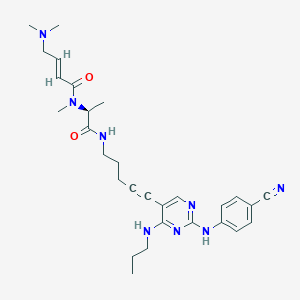

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)